![molecular formula C20H15BrN2O2 B2584326 2-bromo-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide CAS No. 313275-95-5](/img/structure/B2584326.png)
2-bromo-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide
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Overview
Description
“2-bromo-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide” is a chemical compound . It has a molecular formula of C20H15N3O4 .
Physical And Chemical Properties Analysis
This compound has an average mass of 361.351 Da and a monoisotopic mass of 361.106262 Da . Other physical and chemical properties such as boiling point, melting point, and vapor pressure could not be found .Scientific Research Applications
Intermolecular Interactions and Structural Analysis : The synthesis and characterization of similar antipyrine derivatives have been explored, focusing on their intermolecular interactions and X-ray structure. For example, Saeed et al. (2020) conducted a study on antipyrine-like derivatives, which included detailed analysis of their solid-state structures, Hirshfeld surface analysis, and DFT calculations. These findings are significant for understanding the molecular interactions and stability of similar compounds (Saeed et al., 2020).
Synthesis and Characterization Techniques : Research on the synthesis and characterization of N-allyl-4-piperidyl benzamide derivatives, which share structural similarities with the given compound, has been documented. These studies provide insights into the synthesis processes and structural characterization of such compounds, which are crucial for developing new pharmaceutical agents (Cheng De-ju, 2014).
Novel Compound Synthesis : Nassiri and Milani (2020) explored the synthesis of novel compounds, demonstrating the processes involved in creating new chemical entities. This research contributes to the broader field of chemical synthesis, particularly in creating compounds with potential therapeutic applications (Nassiri & Milani, 2020).
Potential Antipsychotic Agents : Studies on conformationally restricted analogues of remoxipride, which include similar compounds, have been conducted to explore their potential as antipsychotic agents. This line of research is crucial in developing new treatments for psychiatric disorders (Norman, Kelley, & Hollingsworth, 1993).
Antagonist Synthesis for Biological Applications : The synthesis of non-peptide CCR5 antagonists using similar compounds has been explored. This research is significant for developing new therapeutic agents targeting specific receptors or biological pathways (Cheng De-ju, 2015).
Future Directions
Research into similar compounds has shown potential in the treatment of various diseases. For example, some compounds have shown anti-inflammatory and analgesic activities . Additionally, some compounds have been identified as potent and specific BET bromodomain inhibitors, which have potential therapeutic applications in cancer and inflammatory diseases .
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets in a way that leads to a variety of biological activities .
Biochemical Pathways
Indole derivatives are known to influence a broad spectrum of biological activities .
Result of Action
Indole derivatives are known to exhibit a variety of biological activities .
properties
IUPAC Name |
2-bromo-N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN2O2/c1-2-23-17-11-10-16(13-7-5-8-14(18(13)17)20(23)25)22-19(24)12-6-3-4-9-15(12)21/h3-11H,2H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJIKETXKPKAEDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C3C(=C(C=C2)NC(=O)C4=CC=CC=C4Br)C=CC=C3C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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